3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound with a molecular formula of C25H25N3O5 . This compound is notable for its intricate structure, which includes a quinazolinone core, a trimethoxybenzamide moiety, and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress responses . This inhibition can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide include:
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: This compound has a similar structure but lacks the quinazolinone core.
3,4,5-trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.
The uniqueness of this compound lies in its combination of the quinazolinone core with the trimethoxybenzamide and methylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-5-7-15(8-6-14)16-9-19-18(20(29)10-16)13-26-25(27-19)28-24(30)17-11-21(31-2)23(33-4)22(12-17)32-3/h5-8,11-13,16H,9-10H2,1-4H3,(H,26,27,28,30) |
InChI Key |
CELQMMHKSJXZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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